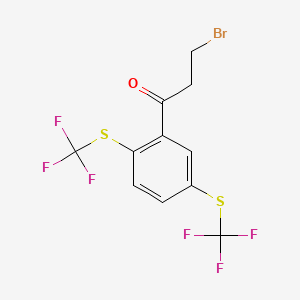
1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethylthio groups and a bromopropanone moiety
Métodos De Preparación
The synthesis of 1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one typically involves the introduction of trifluoromethylthio groups onto a phenyl ring, followed by bromination of the propanone side chain. The synthetic route may include:
Formation of Trifluoromethylthio Groups: This step involves the reaction of a phenyl precursor with trifluoromethylthiolating agents under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to yield the corresponding alcohols or thiols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the phenyl ring is coupled with boronic acids or esters.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in designing inhibitors or modulators of specific biological targets.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as fluorinated polymers or advanced coatings.
Mecanismo De Acción
The mechanism by which 1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one exerts its effects depends on its interaction with molecular targets. The trifluoromethylthio groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. The bromopropanone moiety can act as an electrophile, forming covalent bonds with nucleophilic residues in biological targets, thereby modulating their activity.
Comparación Con Compuestos Similares
1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one can be compared with other similar compounds, such as:
1-(2,5-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one: This compound lacks the sulfur atoms, which may affect its reactivity and biological activity.
1-(2,5-Difluoromethylthio)phenyl)-3-bromopropan-1-one: The presence of difluoromethylthio groups instead of trifluoromethylthio groups can influence the compound’s chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of trifluoromethylthio groups and a bromopropanone moiety, which imparts distinct chemical and biological properties.
Actividad Biológica
1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one is a synthetic organic compound notable for its unique molecular structure, which includes trifluoromethylthio groups attached to a phenyl ring and a bromopropanone moiety. This compound has garnered attention in various fields, particularly medicinal chemistry, due to its potential biological activities and interactions with biological targets.
Molecular Characteristics
- Molecular Formula : C11H7BrF6OS2
- Molecular Weight : 413.2 g/mol
- Structural Features : The trifluoromethylthio groups enhance lipophilicity, potentially affecting biological interactions and chemical reactivity. The bromopropanone moiety can act as an electrophile, allowing interactions with nucleophilic sites in biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The trifluoromethylthio groups may enhance the compound's capacity to penetrate cellular membranes, making it a candidate for pharmacological studies. Additionally, the bromopropanone moiety can interact with nucleophilic sites in proteins or enzymes, potentially leading to inhibition or modulation of their activity.
Potential Therapeutic Applications
Research indicates that compounds with similar structural features may exhibit inhibitory effects on key enzymes involved in neurotransmission. For example, studies on related compounds have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are vital in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Summary of Studies
Case Study 1: Inhibition of Cholinesterases
A series of derivatives based on the structure of this compound were synthesized and evaluated for their inhibitory effects on AChE and BuChE. The most promising derivatives demonstrated enhanced potency compared to established drugs like rivastigmine, indicating potential for development as therapeutic agents against cognitive decline associated with Alzheimer's disease.
Case Study 2: Interaction with Biological Targets
In vitro studies have shown that the compound interacts with nucleophilic sites in proteins, leading to potential modulation of enzymatic activities. This interaction could be pivotal in understanding the compound's role in cellular signaling pathways and metabolic processes.
Propiedades
Fórmula molecular |
C11H7BrF6OS2 |
|---|---|
Peso molecular |
413.2 g/mol |
Nombre IUPAC |
1-[2,5-bis(trifluoromethylsulfanyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6OS2/c12-4-3-8(19)7-5-6(20-10(13,14)15)1-2-9(7)21-11(16,17)18/h1-2,5H,3-4H2 |
Clave InChI |
LEKRZZNHZJGTPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1SC(F)(F)F)C(=O)CCBr)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















